3-methyl-1H-isoindol-1-one
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Description
“3-methyl-1H-isoindol-1-one” is a chemical compound . It is also known as "3-METHYL-1-ISOINDOLINONE" . Its molecular formula is C9H9NO and its molecular weight is 147 .
Synthesis Analysis
The synthesis of isoindole-1,3-dione derivatives, which are an important group of medicinal substances, has been studied . In one study, nine new 1H-isoindole-1,3(2H)-dione derivatives were obtained in good yield (47.24–92.91%) . The phthalimide derivatives were synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using tools like MolView . The structural formula editor in MolView allows you to draw a molecule and then convert it into a 3D model .Chemical Reactions Analysis
The chemical reactions involving isoindole-1,3-dione derivatives have been studied . For instance, the benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene yielded isoindole-1,3-dione derivatives as the major product .Future Directions
Mechanism of Action
Target of Action
It’s worth noting that isoindoline-1,3-dione derivatives, a group to which this compound belongs, have been found to exhibit affinity for cyclooxygenase (cox) enzymes . These enzymes play a crucial role in the inflammatory response, making them a common target for anti-inflammatory drugs .
Mode of Action
Isoindoline-1,3-dione derivatives have been shown to inhibit cox enzymes . This inhibition could potentially result in a decrease in the production of prostaglandins, lipid compounds that contribute to inflammation, pain, and fever .
Biochemical Pathways
Given the potential cox-inhibiting properties of isoindoline-1,3-dione derivatives , it’s plausible that this compound could impact the arachidonic acid pathway, which is involved in the production of prostaglandins.
Result of Action
If this compound does indeed inhibit cox enzymes as other isoindoline-1,3-dione derivatives do , it could potentially reduce inflammation by decreasing prostaglandin production.
Properties
IUPAC Name |
3-methylisoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-6-7-4-2-3-5-8(7)9(11)10-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUFXZVKVFMAAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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